2-Oxo-6-phenyl-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile
Description
2-Oxo-6-phenyl-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile is a pyridinecarbonitrile derivative characterized by a phenyl group at position 6, a 3-(trifluoromethyl)benzyl group at position 1, and a nitrile substituent at position 3. The trifluoromethylbenzyl moiety enhances lipophilicity and metabolic stability, while the phenyl group at position 6 may influence steric interactions in biological systems.
Properties
IUPAC Name |
2-oxo-6-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3N2O/c21-20(22,23)17-8-4-5-14(11-17)13-25-18(15-6-2-1-3-7-15)10-9-16(12-24)19(25)26/h1-11H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WITWYIVSSLUIGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C(=O)N2CC3=CC(=CC=C3)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-6-phenyl-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the phenyl and trifluoromethylbenzyl groups. The nitrile group is usually introduced through a cyanation reaction.
Formation of the Pyridine Ring: The pyridine ring can be synthesized via a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Introduction of Substituents: The phenyl and trifluoromethylbenzyl groups are introduced through Friedel-Crafts alkylation reactions, using appropriate benzyl halides and catalysts like aluminum chloride.
Cyanation: The nitrile group is introduced using a cyanating agent such as sodium cyanide or potassium cyanide under controlled conditions to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyridine rings, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Pharmaceutical Development
This compound serves as a valuable intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its structural features, including the trifluoromethyl group, enhance its biological activity by affecting electronic properties and binding affinities.
Case Study: Neuroprotective Agents
Research has demonstrated that derivatives of 2-Oxo-6-phenyl-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile exhibit neuroprotective effects in models of neurodegenerative diseases. For instance, a study found that modifications to the compound's structure led to increased efficacy in protecting neuronal cells from oxidative stress.
Agricultural Chemistry
The compound is utilized in formulating agrochemicals, providing effective solutions for pest control while minimizing environmental impact. Its unique properties make it suitable for developing sustainable agricultural practices.
Application Example: Pesticide Formulation
Research indicates that the incorporation of this compound into pesticide formulations has resulted in improved efficacy against common agricultural pests. The trifluoromethyl group contributes to enhanced stability and potency of the active ingredients.
Material Science
In material science, this compound is leveraged to create advanced materials such as polymers and coatings. These materials exhibit enhanced durability and resistance to harsh environmental conditions.
The compound is also used as a standard reference material in analytical methods, aiding researchers in accurately quantifying similar compounds in complex mixtures. Its defined properties allow for reliable calibration in various analytical techniques.
Case Study: Quantification Techniques
A study utilized this compound as a reference standard in high-performance liquid chromatography (HPLC) to quantify related pyridine derivatives in pharmaceutical formulations. The results demonstrated high accuracy and reproducibility, underscoring the compound's utility in analytical applications.
Mechanism of Action
The mechanism by which 2-Oxo-6-phenyl-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile exerts its effects depends on its interaction with molecular targets. For instance, in medicinal applications, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural differences, molecular formulas, and weights of analogs:
*Estimated based on structural adjustments to analogs.
Functional and Pharmacological Insights
Substituent Position Effects: The 6-phenyl group in the target compound likely enhances aromatic stacking interactions compared to 6-(4-methoxyphenyl) () or 5-(4-chlorophenyl) (). Trifluoromethyl at position 4 () increases steric hindrance, which may reduce off-target interactions .
Pharmacokinetic Properties :
Biological Activity
2-Oxo-6-phenyl-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile (CAS Number: 252059-83-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyridine ring, a carbonitrile group, and a trifluoromethyl-substituted benzyl moiety. Its molecular formula is with a molecular weight of 422.33 g/mol .
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : Studies have shown that derivatives of pyridine-based compounds can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest.
- Anti-inflammatory Properties : The compound has potential anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines.
- Antimicrobial Effects : Some studies suggest that it may possess antimicrobial properties against certain bacterial strains.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : The compound could interfere with signaling pathways like NF-kB or MAPK, which are crucial in inflammatory responses and cancer metastasis.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to reduced viability.
Antitumor Activity
A study published in the Journal of Medicinal Chemistry investigated the antitumor effects of pyridine derivatives, including this compound. The results indicated significant inhibition of tumor growth in vitro and in vivo models, with an IC50 value indicating effective concentration levels for therapeutic use .
Anti-inflammatory Effects
Research conducted on the anti-inflammatory properties demonstrated that this compound could significantly reduce the levels of pro-inflammatory cytokines in murine models. The study highlighted its potential as a therapeutic agent for inflammatory diseases .
Antimicrobial Activity
A recent investigation into the antimicrobial properties revealed that this compound exhibited activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, suggesting its potential as an antimicrobial agent .
Data Tables
Q & A
Q. What synthetic methodologies are optimal for preparing 2-oxo-dihydropyridinecarbonitrile derivatives, and how can reaction conditions be standardized?
Answer : The synthesis typically involves a multicomponent reaction under reflux conditions. A general protocol includes:
- Reactants : Substituted acetophenones (e.g., p-bromoacetophenone), aldehydes, ethyl cyanoacetate, and ammonium acetate in ethanol .
- Procedure : Heating under reflux for 10–20 hours, followed by cooling, filtration, and recrystallization (e.g., DMF/ethanol 1:2).
- Optimization : Reaction time, solvent polarity, and stoichiometry (e.g., excess ammonium acetate as a catalyst) significantly influence yield. For derivatives with electron-withdrawing groups (e.g., trifluoromethyl), extended reflux (15–20 hours) improves cyclization .
Q. How can structural characterization challenges (e.g., tautomerism, substituent effects) be addressed using spectroscopic techniques?
Answer :
- FT-IR : Confirm the presence of carbonyl (C=O, ~1680–1700 cm⁻¹) and nitrile (C≡N, ~2200–2250 cm⁻¹) groups .
- NMR :
- X-ray Crystallography : Resolves tautomeric forms (e.g., 1,2-dihydro vs. 1,4-dihydro) and confirms substituent orientation .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking, DFT) predict the bioactivity of 2-oxo-dihydropyridinecarbonitrile derivatives?
Answer :
- Docking Studies : Use software like BIOVIA Discovery Studio to model interactions with target proteins (e.g., bacterial enzymes). For example, docking experiments revealed hydrogen bonding between the nitrile group and Staphylococcus aureus DNA gyrase .
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. The trifluoromethyl group enhances electrophilicity, influencing binding affinity .
Q. What experimental strategies resolve contradictions in bioactivity data across studies?
Answer :
- Controlled Assays : Standardize MIC (Minimum Inhibitory Concentration) testing using identical bacterial strains (e.g., ATCC cultures) and growth media .
- Meta-Analysis : Compare substituent effects (e.g., phenyl vs. thiophenyl groups) to identify structure-activity trends. For instance, thiophenyl derivatives show enhanced Gram-negative activity due to improved membrane penetration .
Q. How do reaction mechanisms differ for derivatives with electron-withdrawing (e.g., CF₃) vs. electron-donating groups?
Answer :
- Kinetic Studies : Monitor reaction progress via HPLC to assess intermediates. The trifluoromethyl group accelerates cyclization via inductive effects but may sterically hinder aldehyde condensation .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates in CF₃-containing derivatives, while ethanol favors proton transfer in electron-rich systems .
Q. What analytical techniques validate purity and detect tautomeric impurities in final products?
Answer :
Q. How can toxicological risks be mitigated during handling of trifluoromethyl-substituted pyridines?
Answer :
- Safety Protocols : Use fume hoods, nitrile gloves, and respiratory protection to avoid inhalation/contact. The compound’s MSDS indicates acute toxicity risks for mucous membranes .
- Waste Disposal : Neutralize acidic byproducts (e.g., from cyclization) with sodium bicarbonate before incineration .
Methodological Design Questions
Q. How to design a structure-activity relationship (SAR) study for antibacterial derivatives?
Answer :
Q. What strategies improve enantioselective synthesis of chiral dihydropyridinecarbonitriles?
Answer :
- Catalysts : Use palladium complexes (e.g., Pd(PPh₃)₄) or chiral auxiliaries (e.g., tert-butyloxycarbonyl) to induce asymmetry .
- Chromatography : Chiral HPLC or cellulose-based columns separate enantiomers, validated by optical rotation measurements .
Data Interpretation Challenges
Q. How to reconcile discrepancies between computational binding affinity predictions and experimental MIC values?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
